molecular formula C13H17ClN2O2 B3284769 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride CAS No. 79098-79-6

3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride

Cat. No. B3284769
Key on ui cas rn: 79098-79-6
M. Wt: 268.74 g/mol
InChI Key: OURRXPKGZPCUML-UHFFFAOYSA-N
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Patent
US04344945

Procedure details

In this reference example, 16.0 g of 1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine and 4.0 g of 10% palladium carbon are added to a mixture of 150 ml of water, 50 ml of 1 N hydrochloric acid and 300 ml of methanol. While the resultant mixture is stirred, hydrogen gas is passed therethrough overnight. Then, the reaction mixture is filtered and the filtrate is concentrated. The white crystals as a residue are mixed with methanol and separated by filtration to obtain 11.4 g of the desired product.
Name
1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
palladium carbon
Quantity
4 g
Type
catalyst
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH2:19][C:18]3[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=3[O:16][C:15]2=[O:24])[CH2:10][CH2:9]1)C1C=CC=CC=1.O.[ClH:26].[H][H]>[C].[Pd].CO>[ClH:26].[O:24]=[C:15]1[N:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH2:19][C:18]2[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=2[O:16]1 |f:4.5,7.8|

Inputs

Step One
Name
1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
Quantity
16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1C(OC2=C(C1)C=CC=C2)=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
palladium carbon
Quantity
4 g
Type
catalyst
Smiles
[C].[Pd]
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
ADDITION
Type
ADDITION
Details
The white crystals as a residue are mixed with methanol
CUSTOM
Type
CUSTOM
Details
separated by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.O=C1OC2=C(CN1C1CCNCC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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